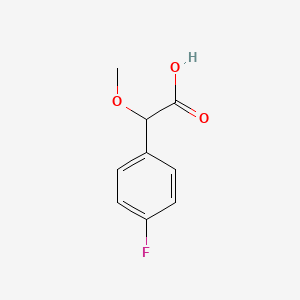

2-(4-Fluorophenyl)-2-methoxyacetic acid

Description

2-(4-Fluorophenyl)-2-methoxyacetic acid (CAS: 2340-00-3, molecular formula: C₉H₉FO₃) is a fluorinated aromatic compound featuring a methoxy group and an acetic acid moiety attached to a para-fluorinated phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group influences solubility and reactivity . Commercial sources report its availability in high purity (≥98%), indicating robust synthetic protocols and stability .

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSNXGQLLDQUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-fluorobenzaldehyde with methoxyacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-Fluorophenyl)-2-methoxyacetic acid may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyacetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-2-methoxyacetic acid with structurally related compounds, focusing on substituent variations, synthesis, and physicochemical implications.

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

Fluorine Substitution: The difluoro analog (3,5-diF) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications :

- The thioether analog (C₉H₉FO₃S) demonstrates efficient synthesis (75% yield via carboxylation with NaOH) . The sulfur atom may confer resistance to oxidative metabolism compared to the oxygen-based parent compound.

- The oxoethoxy derivative introduces an ester-like linkage, which could increase susceptibility to hydrolysis .

Biological Activity

2-(4-Fluorophenyl)-2-methoxyacetic acid is an organic compound characterized by its unique structural features, including a fluorophenyl group and a methoxyacetic acid moiety. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)-2-methoxyacetic acid is C10H11F O3. The presence of the fluorine atom on the phenyl ring enhances its biological activity and chemical reactivity, making it a candidate for further development in drug discovery.

Anti-inflammatory Activity

The compound is also being investigated for anti-inflammatory properties. Similar methoxyacetic acids have shown promise in reducing inflammation markers in various in vitro models, suggesting that 2-(4-Fluorophenyl)-2-methoxyacetic acid could possess comparable effects.

Synthesis Methods

Several synthetic approaches have been documented for producing 2-(4-Fluorophenyl)-2-methoxyacetic acid. These methods often involve the electrochemical oxidative difunctionalization of diazo compounds or other related intermediates . The versatility of the carboxylic acid group allows for various reactions that can be utilized to modify or enhance the compound's biological activity.

Comparative Analysis with Related Compounds

A comparative study was conducted involving structurally similar compounds to assess their biological activities. The following table summarizes key findings:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methoxyacetic acid | Contains chlorine instead of fluorine | Exhibits varied antimicrobial properties |

| 2-(3-Fluorophenyl)-2-methoxyacetic acid | Fluorine at a different position | Variation in reactivity and potential bioactivity |

| Methoxyacetic acid | Lacks the fluorinated phenyl group | Serves as a simpler analog without enhanced activity |

This analysis highlights how substituents like fluorine can significantly influence chemical properties and biological activities.

While specific mechanisms for 2-(4-Fluorophenyl)-2-methoxyacetic acid remain undocumented, it is hypothesized that the compound may interact with various biological targets through non-covalent interactions typical of carboxylic acids and aromatic compounds. Further research is needed to elucidate these mechanisms.

Safety and Handling

As with any research chemical, proper safety precautions should be followed when handling 2-(4-Fluorophenyl)-2-methoxyacetic acid. Although specific hazard information is limited, general safety practices for organic compounds should be adhered to.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.